Axitinib sulfone

Description

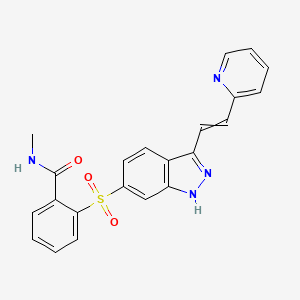

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfonyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHVZPNZJDOMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Axitinib Sulfone

Stereoselective Synthesis of Axitinib (B1684631) Sulfone and Related Isomers

The sulfone functional group (-SO₂-) in Axitinib sulfone is achiral. However, its immediate precursor, Axitinib sulfoxide (B87167), possesses a chiral center at the sulfur atom. nih.govnih.gov Therefore, any stereoselective considerations in the synthesis of this compound revolve around the controlled synthesis of its chiral sulfoxide intermediate.

The direct asymmetric synthesis of this compound is not a primary focus of research, as the final product is achiral. The challenge lies in the enantioselective synthesis of the Axitinib sulfoxide precursor. In vivo, the metabolism of Axitinib to its sulfoxide is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, which can lead to a specific enantiomeric preference. nih.gov

In a laboratory setting, the asymmetric oxidation of the prochiral thioether in Axitinib to a single enantiomer of Axitinib sulfoxide would require specialized methods. General strategies for the asymmetric synthesis of chiral sulfoxides from sulfides often employ chiral oxidizing agents or a combination of an achiral oxidant with a chiral catalyst. researchgate.net Methodologies applicable to the Axitinib scaffold could include:

Metal-Catalyzed Asymmetric Oxidation: Transition metal complexes featuring chiral ligands are widely used. For instance, vanadium or titanium complexes with chiral ligands like hydrobenzoin (B188758) can catalyze the enantioselective oxidation of sulfides using hydrogen peroxide or organic hydroperoxides as the oxidant.

Organocatalyzed Asymmetric Oxidation: Chiral ketones or other organocatalysts can be used to achieve enantioselectivity in oxidation reactions. organic-chemistry.org

Biocatalysis: The use of isolated enzymes, such as monooxygenases or peroxidases, can mimic the metabolic pathway and provide high enantioselectivity under mild conditions.

Once an enantiopure sulfoxide is obtained, a straightforward, non-stereoselective oxidation would convert it to the achiral sulfone.

The determination of enantiomeric excess (ee) and chiral purity is critical for the chiral sulfoxide intermediate, not the achiral this compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. nih.gov

For the analysis of Axitinib sulfoxide, a method would typically involve:

Column Selection: An amylose (B160209) or cellulose-based CSP, such as Chiralpak® or Chiralcel®, is often effective for separating sulfoxide enantiomers. nih.gov

Mobile Phase Optimization: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio is adjusted to achieve optimal separation (resolution > 2.5) between the enantiomer peaks. nih.gov

Detection: A standard UV detector can be used, as the molecule contains chromophores. pharmacreations.com

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are critical parameters for ensuring chiral purity. mdpi.com

Novel Synthetic Routes for Enhanced Yield and Scalability of this compound

The synthesis of this compound from Axitinib is an oxidation reaction. Novel routes focus on improving selectivity, yield, and scalability, particularly for producing it as an analytical standard.

The oxidation of a sulfide (B99878) to a sulfone requires a stronger oxidizing agent or harsher conditions than the oxidation to a sulfoxide. The key challenge is to achieve complete conversion to the sulfone without generating byproducts. A screening of various catalysts and oxidants is essential for optimization. organic-chemistry.org Hydrogen peroxide (H₂O₂) is a preferred green oxidant.

The table below summarizes various catalytic systems reported in the literature for the oxidation of sulfides to sulfones, which could be applied to the synthesis of this compound.

| Catalyst | Oxidant | Key Features / Conditions | Reference |

|---|---|---|---|

| Niobium carbide (NbC) | 30% H₂O₂ | Efficiently affords sulfones. Catalyst is reusable. | organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone (organocatalyst) | H₂O₂ | Selective for sulfone formation under specific conditions. Metal-free. | organic-chemistry.org |

| Urea-hydrogen peroxide (UHP) / Phthalic anhydride | Urea-hydrogen peroxide | Metal-free system that directly yields sulfones without observing the sulfoxide intermediate. | organic-chemistry.org |

| Silica-based tungstate | 30% H₂O₂ | Recyclable catalyst operating at room temperature. | organic-chemistry.org |

| Dendritic Phosphomolybdate Hybrid | 30% H₂O₂ | Recyclable, inexpensive catalyst. Selective to sulfone with higher catalyst loading and oxidant stoichiometry. | mdpi.com |

Flow chemistry offers significant advantages for oxidation reactions, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and precise control over reaction parameters. nih.govsioc-journal.cn These features are ideal for the selective synthesis of this compound.

A conceptual flow process for this compound synthesis would involve:

Pumping: Two separate streams, one containing Axitinib in a suitable solvent and the other containing an oxidant (e.g., H₂O₂) and catalyst, are continuously pumped into a mixing unit.

Reactor: The combined stream flows through a heated or cooled reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled. For selective oxidation of a thioether to a sulfone, parameters can be tuned to ensure complete oxidation past the sulfoxide stage. acs.org

In-line Analysis: Process Analytical Technology (PAT), such as in-line IR or Raman spectroscopy, can monitor the reaction in real-time to ensure complete conversion.

Work-up: The product stream can be directed into a continuous separation module (e.g., liquid-liquid extraction or crystallization) for purification.

Electrochemical flow reactors provide another advanced method, where the degree of oxidation (sulfide to sulfoxide or sulfone) can be precisely controlled by tuning the applied cell potential and residence time. acs.org

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how chemical structure affects biological activity. However, human metabolism studies have shown that Axitinib's major metabolites, including Axitinib sulfoxide and the corresponding N-glucuronide, are pharmacologically inactive. nih.govdovepress.com As this compound is a further oxidation product, it is also considered inactive and is therefore not a primary scaffold for derivatization in SAR studies aimed at improving therapeutic efficacy.

SAR studies have, however, been extensively performed on the parent Axitinib molecule. These studies provide insight into which parts of the scaffold are critical for activity. For example, a series of Axitinib derivatives were designed by replacing the C=C vinyl moiety with an N=N azo group and substituting the pyridine (B92270) ring with other aromatic systems. mdpi.comnih.gov The results showed that these modifications could be tolerated and in some cases led to compounds with more potent anti-proliferative activities than Axitinib, highlighting the importance of the indazole core and the terminal aromatic ring in binding to VEGFR-2. mdpi.comnih.gov

While not specific to this compound, SAR studies on other sulfone-containing heterocyclic compounds have shown that the position of the sulfone group is critical for activity. mdpi.com For instance, in certain classes of matrix metalloproteinase inhibitors, α-sulfone derivatives showed improved potency and oral bioavailability compared to their β-sulfone counterparts. mdpi.com This general principle underscores the importance of the sulfone moiety as a key structural element in drug design, even though in the specific case of Axitinib, its formation via metabolism leads to loss of activity.

Chemical Modification at Key Pharmacophoric Regions of this compound

The structure of this compound, N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfonyl]-benzamide, offers several key regions for chemical modification to probe structure-activity relationships and develop new analogues. These regions include the indazole core, the pyridinyl-ethenyl side chain, and the N-methylbenzamide group.

Research into the parent compound, axitinib, has provided a blueprint for potential modifications that could be extrapolated to its sulfone analogue. One significant area of exploration is the concept of photopharmacology, which aims to create compounds whose activity can be controlled by light. mdpi.comnih.gov In studies on axitinib, the stilbene-like double bond was targeted for E/Z isomerization. mdpi.com However, this led to an irreversible cycloaddition in aqueous solutions. mdpi.comnih.gov

To overcome this, researchers have designed derivatives by incorporating different photoresponsive elements, such as azobenzene (B91143) and diazocine moieties, into the axitinib scaffold. mdpi.comnih.gov These modifications fundamentally alter the geometry and electronic properties of the molecule upon irradiation. For instance, diazocine-functionalized derivatives of axitinib were synthesized, and it was found that the Z-isomers were biologically inactive, while the E-isomers, formed upon irradiation with light, showed significant VEGFR-2 kinase inhibition. mdpi.com This demonstrates that substantial modifications to the pharmacophore are synthetically feasible and can impart novel functionalities like photoswitchability. Similar strategies could be applied to this compound to create light-activated analogues, potentially offering spatially and temporally controlled activity.

Prodrug Strategies and Bioreversible Linkages for this compound

The sulfoxide-to-sulfone conversion can serve as an effective prodrug approach. nih.govnih.gov The sulfoxide precursor is often more soluble than the corresponding sulfone. nih.gov This increased solubility can lead to improved oral absorption and higher drug exposure. nih.govnih.gov Pharmacokinetic studies on other therapeutic agents have shown that after oral administration of a sulfoxide prodrug, it is rapidly cleared and converted to the active sulfone metabolite. nih.govnih.gov In one such study, the exposure to the sulfone was up to 2.9-fold higher when administered as the sulfoxide prodrug compared to direct dosing of the sulfone itself. nih.gov

This strategy is directly applicable to this compound. Axitinib, which is a sulfoxide precursor (a thioether), is oxidized in vivo to this compound. A purpose-designed sulfoxide analogue could be synthesized to act as a dedicated prodrug. This bioreversible linkage leverages metabolic enzymes to release the active sulfone in the body, potentially enhancing its bioavailability and therapeutic efficacy. mdpi.comnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients is of growing importance to reduce environmental impact and improve efficiency. researchgate.net While specific green synthesis routes for this compound are not extensively detailed in the literature, principles applied to the synthesis of the parent axitinib and general sulfone synthesis are highly relevant.

The manufacturing process for axitinib involves two critical palladium-catalyzed cross-coupling reactions: a Migita coupling and a Mizoroki-Heck reaction. researchgate.net Green chemistry approaches have been developed for these key steps. One study describes a solvent-free Mizoroki-Heck reaction using a novel D-glucosamine-derived pyridyl-triazole@palladium catalyst. wordpress.com This catalyst is prepared via a high-yield "click" chemistry route and can be recycled at least six times without significant loss of activity, demonstrating a sustainable approach to synthesizing the axitinib core. wordpress.com Another green strategy for related indazole synthesis involves using copper oxide nanoparticles on activated carbon as a recyclable heterogeneous catalyst in a green solvent like PEG-400. acs.org

Molecular Mechanisms of Action and Target Interaction Profiling of Axitinib Sulfone

Comprehensive Kinome Profiling and Target Selectivity of Axitinib (B1684631) Sulfone

Comprehensive kinome profiling data, which would provide a broad overview of the kinase targets and selectivity of Axitinib sulfone, are not available in the scientific literature. Such studies are typically conducted for a primary drug candidate and its major, active metabolites. The parent compound, Axitinib, is known for its high selectivity for Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govdovepress.com However, similar analyses for the this compound metabolite have not been published.

There is no published enzyme kinetic analysis detailing the inhibitory activity of this compound against specific Receptor Tyrosine Kinases (RTKs). For the parent drug, Axitinib, the half-maximal inhibitory concentrations (IC₅₀) against VEGFR-1, VEGFR-2, and VEGFR-3 are well-documented and fall within the nanomolar range, demonstrating potent inhibition. nih.govdovepress.com In contrast, the major sulfoxide (B87167) metabolite is approximately 400-fold less potent against VEGFR-2. nih.gov Specific kinetic data, such as IC₅₀ values for this compound against any RTK, remain uncharacterized in the available literature.

Investigations into the off-target kinase interactions and the broader polypharmacological profile of this compound have not been reported. The polypharmacology of a compound, or its ability to interact with multiple targets, is crucial for understanding its complete efficacy and potential side effects. While Axitinib has known, albeit weaker, inhibitory activity against other kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit, the interaction profile of this compound with a wider range of kinases is currently unknown. oncologynewscentral.com

Ligand-Receptor Binding Kinetics and Thermodynamics of this compound

Detailed studies on the ligand-receptor binding kinetics and thermodynamics for this compound are absent from the scientific literature. Such studies are fundamental to understanding the affinity and stability of the interaction between a compound and its target.

No quantitative data on the binding affinity of this compound, such as the dissociation constant (K_d) or inhibition constant (K_i), for any kinase target have been published. sciencesnail.comarxiv.orgpharmacologycanada.org These values are critical metrics for quantifying the strength of a drug-target interaction. sciencesnail.comarxiv.orgpharmacologycanada.org The absence of this data precludes a quantitative assessment of this compound's binding potency.

There is no information available from techniques such as X-ray crystallography or molecular modeling to characterize the specific binding mode of this compound within a kinase's active site. Similarly, any conformational changes that its binding might induce in target proteins have not been described. For the parent molecule, Axitinib, binding modes to various kinases have been structurally elucidated, revealing how it interacts with key amino acid residues. nih.gov No such structural biology studies have been performed for this compound.

Downstream Signaling Pathway Modulation by this compound

Research detailing the effects of this compound on downstream signaling pathways is not present in the available literature. The parent compound, Axitinib, is known to inhibit the phosphorylation of VEGFRs, which in turn blocks signaling through pathways such as Akt and extracellular signal-regulated kinase (ERK), ultimately affecting endothelial cell proliferation and survival. nih.gov Whether this compound has any capacity to modulate these or other signaling cascades has not been investigated.

Data on Axitinib Metabolites

To provide context, the following table summarizes the key metabolites of Axitinib that have been identified in human studies.

| Metabolite ID | Metabolite Name | Percentage of Dose / Circulating Radioactivity | Location Found | Reported Activity vs. VEGFR-2 |

|---|---|---|---|---|

| M7 | Axitinib N-glucuronide | 50% of circulating radioactivity pfizermedicalinformation.com; 2.6% of dose in urine nih.gov | Plasma, Urine nih.govpfizermedicalinformation.com | ~8000-fold less potent than Axitinib cancercareontario.ca |

| M12 | Axitinib sulfoxide | ~20% of circulating radioactivity pfizermedicalinformation.com; 3.5% of dose in urine nih.gov | Plasma, Urine nih.govpfizermedicalinformation.com | ≥400-fold less potent than Axitinib pfizermedicalinformation.comnih.gov |

| M14/15 | This compound | 5.7% of dose in feces nih.gov | Feces nih.gov | Not Reported |

| - | Unchanged Axitinib | 12% of dose in feces nih.gov | Feces nih.gov | Active Parent Drug |

| M5 | Carboxylic acid metabolite | 5.7% of dose in urine nih.gov | Urine nih.gov | Not Reported |

Cellular Pathway Inhibition/Activation by this compound in Cellular Models

Axitinib, the parent compound of this compound, primarily targets and inhibits VEGFR-1, VEGFR-2, and VEGFR-3, key receptors in the angiogenesis signaling cascade. pfizermedicalinformation.comnih.gov This inhibition blocks the proliferation and survival of endothelial cells, which is crucial for tumor growth and metastasis. patsnap.compfizermedicalinformation.com

The sulfoxide metabolite of axitinib, which is structurally related to this compound, has demonstrated significantly reduced potency against VEGFR-2 in vitro, being approximately 400-fold less active than the parent compound, axitinib. pfizermedicalinformation.comnih.gov In broader kinase screening assays, this sulfoxide metabolite was found to inhibit only Aurora-A and 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) out of a panel of over 100 kinases. clinicaltrials.gov This suggests a much narrower and less potent spectrum of activity for the sulfoxide metabolite compared to axitinib. While direct and extensive studies on the specific cellular pathway inhibition of this compound are not widely available, the data on the closely related sulfoxide metabolite suggest that its activity is substantially diminished compared to axitinib.

Transcriptomic and Proteomic Signatures of this compound Activity

Detailed transcriptomic and proteomic studies specifically characterizing the cellular response to this compound are not extensively documented in publicly available research. However, insights can be drawn from the broader understanding of axitinib's mechanism and the known reduced activity of its metabolites.

Axitinib has been shown to modulate the expression of genes and proteins involved in angiogenesis and cell proliferation. cancerresearchuk.org Given that this compound is a metabolite with significantly lower in vitro potency against primary targets like VEGFR-2, it is anticipated that its impact on the transcriptomic and proteomic landscape would be considerably less pronounced than that of the parent drug. pfizermedicalinformation.compfizer.com

Further research, including comprehensive transcriptomic and proteomic analyses, would be necessary to fully elucidate the specific molecular signatures associated with this compound activity and to understand any potential off-target effects or unique signaling pathways it may modulate, however weakly.

Biophysical Characterization of this compound-Target Interactions

The biophysical interaction between a drug and its target is fundamental to its mechanism of action. While detailed biophysical studies specifically on this compound are limited, the principles can be inferred from the extensive research on its parent compound, axitinib.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Studies of this compound

Currently, there is a lack of specific public data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies conducted directly on this compound. These techniques are invaluable for quantifying the binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics of drug-target interactions.

For the parent compound, axitinib, such studies would be instrumental in determining its high affinity for VEGFRs. Similar investigations on this compound would be necessary to precisely quantify its binding parameters to VEGFRs and other potential off-targets. This would provide a quantitative measure of its reduced potency and help to explain the observed decrease in in vitro activity compared to axitinib.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Based and Protein-Observed Interaction Studies of this compound

NMR can be employed in two primary modes for studying drug-target interactions:

Ligand-Observed NMR: This approach monitors the NMR signals of the ligand (this compound) upon binding to a target protein. Changes in the ligand's NMR spectrum can provide information about the binding event and the parts of the molecule involved in the interaction.

Protein-Observed NMR: In this method, the NMR signals of the target protein are observed. Upon ligand binding, specific amino acid residues at the binding site will show changes in their NMR signals, allowing for the mapping of the binding interface.

Conducting such NMR studies with this compound and its potential targets, such as VEGFRs, would provide detailed atomic-level insights into the binding mode and help to explain the structural basis for its reduced affinity and activity compared to axitinib.

Preclinical Pharmacodynamics and Biological Efficacy of Axitinib Sulfone in Research Models

In Vitro Cellular Efficacy and Pathway Modulation by Axitinib (B1684631) Sulfone

While direct studies on "Axitinib sulfone" are limited, research on its parent compound, Axitinib, provides insights into the potential, albeit likely less potent, biological activities. Axitinib itself is a potent and selective inhibitor of VEGFR-1, -2, and -3, which are crucial for angiogenesis, tumor growth, and metastasis. patsnap.comdrugbank.commims.com It blocks VEGF-mediated endothelial cell survival and proliferation. mims.comresearchgate.net

Assessment of Anti-Proliferative and Apoptotic Effects of this compound in Cell Lines

Studies on Axitinib demonstrate its anti-proliferative effects across various cancer cell lines. For instance, in lung carcinoid cell lines, Axitinib inhibited cell viability in a time-dependent manner. frontiersin.orgnih.gov In transitional cell carcinoma (TCC) cells, Axitinib significantly reduced cell viability in a dose-dependent fashion and induced apoptosis. dovepress.com Specifically, in h-5637 TCC cells, a 5 μM concentration of Axitinib led to a 3-fold increase in apoptosis after 24 hours. dovepress.com In human renal cell carcinoma (RCC) cells (A-498 and Caki-2), Axitinib induced a DNA damage response, leading to G2/M cell cycle arrest and cell death through mitotic catastrophe. nih.gov This was accompanied by the generation of reactive oxygen species (ROS). nih.gov

The major human plasma metabolites of Axitinib, including the sulfoxide (B87167) form (this compound), have shown limited activity against VEGFRs, PDGFR-β, and KIT in cellular assays. clinicaltrials.gov The sulfoxide metabolite was found to inhibit only Aurora-A and 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) out of more than 100 kinases tested at a concentration of 1 µM. clinicaltrials.gov

Interactive Data Table: In Vitro Effects of Axitinib on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Findings |

| NCI-H727, UMC-11, NCI-H835 | Lung Carcinoid | Anti-proliferative, Cell cycle arrest | Time-dependent inhibition of cell viability; arrest in G2/M phase. frontiersin.orgnih.gov |

| h-5637, K9TCC#1Lillie | Transitional Cell Carcinoma | Anti-proliferative, Apoptosis | Dose-dependent reduction in cell viability; significant increase in apoptosis. dovepress.com |

| A-498, Caki-2 | Renal Cell Carcinoma | DNA damage, Cell cycle arrest, Mitotic catastrophe | Induction of γ-H2AX phosphorylation and Chk1 activation; G2/M arrest. nih.gov |

| C666-1 | Nasopharyngeal Carcinoma | Inhibition of invasion and migration | Reduction of EMT markers Vimentin and Snail. nih.govresearchgate.net |

Angiogenesis Inhibition Mechanisms Elicited by this compound in Preclinical Models

Axitinib primarily exerts its anti-angiogenic effects by inhibiting VEGFRs, which are key to the formation of new blood vessels. patsnap.com This blockade leads to reduced endothelial cell proliferation, migration, and survival. patsnap.com Axitinib has been shown to inhibit VEGF-mediated endothelial cell tube formation. researchgate.net In human umbilical vein endothelial cells (HUVECs), Axitinib's parent compound inhibited proliferation and migration. oncotarget.com

While this compound's direct impact on angiogenesis is not well-documented, its parent compound, Axitinib, has been shown to significantly inhibit tumor-induced angiogenesis in zebrafish embryos implanted with lung carcinoid cell lines. nih.govmdpi.com It also reduced the secretion of pro-angiogenic factors like VEGF in these cell lines. mdpi.com In models of retinal and choroidal neovascularization, Axitinib inhibited the proliferation of human retinal microvascular endothelial cells (HRMVECs). researchgate.net

Modulation of Cellular Migration and Invasion by this compound

Axitinib has demonstrated the ability to inhibit cellular migration and invasion. In nasopharyngeal carcinoma cells (C666-1), it reduced the expression of proteins associated with epithelial-mesenchymal transition (EMT), such as Vimentin and Snail, thereby inhibiting invasion and migration. nih.govresearchgate.net In canine mammary gland tumor cells, Axitinib significantly inhibited cell migration in a wound healing assay. nih.govsnu.ac.kr Furthermore, in PDGFR-α-positive U87MG cells, Axitinib dose-dependently inhibited platelet-derived growth factor (PDGF)-BB-stimulated cell migration. clinicaltrials.gov

In Vivo Efficacy Studies of this compound in Animal Models

Pharmacodynamic Biomarker Responses of this compound in Xenograft and Syngeneic Models

In vivo studies with Axitinib in various xenograft tumor models have demonstrated its antitumor activity, which is associated with a significant reduction in tumor vascularization and blood flow, leading to tumor shrinkage. nih.gov Axitinib inhibited the phosphorylation of VEGFR-2 in the vasculature of xenograft tumors. mims.comfda.gov Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) in mouse models showed that Axitinib decreases tumor blood flow and permeability. nih.gov

In a 786-O renal cell carcinoma xenograft model, treatment with Axitinib led to a reduction in the level of HIF-2α. google.com In another study with A498 xenografts, a combination of Axitinib and another agent significantly reduced the expression of Ki-67 and CD34, markers for proliferation and endothelial cells, respectively. google.com In mice with glioblastoma xenografts, treatment with a different experimental compound resulted in downregulated Ki-67 and upregulated cleaved caspase-3 levels in tumor tissues, indicating reduced proliferation and increased apoptosis. oncotarget.com

Histopathological and Immunohistochemical Analysis of Tissues from this compound-Treated Animals

Histopathological analyses of tissues from animals treated with Axitinib's parent compound have revealed significant changes. In a rat model of choroidal neovascularization, immunohistochemistry showed a reduction in the size of neovascular lesions. researchgate.net In a mouse model of pressure overload-induced heart failure, Axitinib treatment led to reduced cardiac fibrosis, as evidenced by Masson's trichrome staining. frontiersin.orgnih.gov Immunohistochemical staining in this model showed altered expression of fibrosis markers like collagen-1. frontiersin.org

In a study on newborn mice, treatment with Axitinib resulted in delayed retinal vascularization and fewer central arteries and veins, as observed through immunohistochemical staining for CD31. jst.go.jp In a cerebral ischemia/reperfusion injury model in rats, immunohistochemical analysis showed that Axitinib could reverse the protective effects of another compound by blocking VEGF receptor activation, impacting the expression of VEGF, NeuN, and CD31. scielo.br In a glioblastoma xenograft model, histopathological analysis of vital organs like the heart, kidneys, and liver showed no damage from a different experimental treatment, indicating its safety in that context. oncotarget.com

Based on a thorough review of available scientific literature, including documents from the U.S. Food and Drug Administration (FDA), it has been determined that this compound is a major metabolite of the drug Axitinib, but it is considered to be pharmacologically inactive.

Specifically, Axitinib is primarily metabolized in the liver, leading to the formation of two main metabolites in human plasma: a sulfoxide product (M12, which is this compound) and an N-glucuronide product (M7). nih.govnih.govpfizermedicalinformation.com Multiple preclinical and clinical pharmacology studies have concluded that these metabolites have significantly less potency compared to the parent compound, Axitinib.

Research indicates that the sulfoxide and N-glucuronide metabolites demonstrate at least 400-fold less activity against the vascular endothelial growth factor receptor 2 (VEGFR-2) than Axitinib itself. nih.govpfizermedicalinformation.com The sulfoxide (this compound) and N-glucuronide metabolites are described as pharmacologically inactive. nih.govresearchgate.net

Due to its lack of significant pharmacological activity, there is no available research data on the preclinical pharmacodynamics, biological efficacy, or combinatorial strategies specifically for this compound as an independent agent. The anti-cancer effects, including the impact on the tumor microenvironment and the basis for combination therapies, are attributed to the parent compound, Axitinib. nih.govmdpi.commedscape.com

Therefore, it is not possible to generate an article that adheres to the provided outline focusing on the biological efficacy and combinatorial preclinical strategies of this compound, as the compound is considered inactive and is not a subject of such research. The therapeutic activity observed in preclinical and clinical settings is associated with Axitinib.

Preclinical Pharmacokinetics and Metabolism of Axitinib Sulfone

Absorption and Distribution Studies of Axitinib (B1684631) Sulfone in Preclinical Species

Direct studies on the absorption and distribution of Axitinib sulfone administered as a standalone compound are limited in the available literature. The majority of the data pertains to its detection and distribution following the administration of the parent drug, Axitinib.

Information regarding the specific oral bioavailability of this compound is not detailed in the reviewed preclinical studies. The focus of bioavailability studies has been on the parent drug, Axitinib, which has an absolute oral bioavailability of 58% in humans and varying degrees in animal models such as mice (16%), rats (31%), and dogs (59%). nih.govhpfb-dgpsa.ca

Following the administration of Axitinib, its metabolites, including the sulfoxide (B87167) precursor to the sulfone, are distributed in the system. hpfb-dgpsa.ca In a mouse tissue distribution study using Axitinib, a validated assay was successfully applied to measure the compound in various samples, though specific concentration data for the sulfone metabolite in different tissues were not provided. researchgate.net

Preclinical research indicates that this compound can penetrate the blood-brain barrier (BBB). A pharmacokinetic study in rodents demonstrated that following a single administration of Axitinib (also referred to as NUZ-001), its active metabolite, this compound (NUZ-001 Sulfone), achieved significant concentrations in the brain. asx.com.au The average brain-to-plasma ratio for this compound was 0.13 across different dose levels, confirming its ability to enter the central nervous system. asx.com.au This penetration is considered therapeutically relevant for potential applications in neurodegenerative diseases. asx.com.au

Table 1: Brain Concentration and Penetration of this compound in a Rodent Model

| Axitinib Dose Administered | Maximum Brain Concentration of this compound | Average Brain to Plasma Ratio |

|---|---|---|

| 3 mg/kg | 177 nM (89 ng/g) | 0.13 asx.com.au |

| 10 mg/kg | 617 nM (312 ng/g) | |

| 50 mg/kg | 1,231 nM (622 ng/g) |

Metabolic Pathways and Metabolite Identification of this compound

This compound is a product of the extensive metabolism of Axitinib. The parent drug is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.netdrugbank.comnih.gov

This compound is formed through the oxidation of Axitinib. The primary oxidative metabolite is Axitinib sulfoxide (M12). nih.govnih.gov In vitro studies have identified that Axitinib sulfoxide is formed from Axitinib mainly by the CYP3A4 isoform, with lesser contributions from CYP3A5, CYP2C19, and CYP1A2. nih.govcaymanchem.com The sulfoxide can be further oxidized to form the sulfone metabolite (identified as M14/15). nih.gov

The apparent kinetic parameters for the formation of the precursor, Axitinib sulfoxide, have been determined. For CYP3A4, the apparent Km was 4.0 µM and Vmax was 9.6 pmol·min⁻¹·pmol⁻¹. For CYP3A5, the apparent Km was 1.9 µM and Vmax was 1.4 pmol·min⁻¹·pmol⁻¹. nih.gov Studies have shown that CYP3A4 is responsible for approximately 66% of the intrinsic clearance of Axitinib, while CYP3A5 accounts for about 15%. nih.gov The metabolic stability and enzyme kinetics of this compound itself have not been detailed.

This compound (M14/15) has been identified as a drug-related product in human feces following the administration of radiolabelled Axitinib. nih.gov It is considered a downstream metabolite, likely formed from the further oxidation of the major sulfoxide metabolite (M12). nih.govcaymanchem.com

While this compound is a known metabolite, its own subsequent metabolic products are not extensively characterized. The primary metabolic pathways for Axitinib lead to the formation of the sulfoxide and N-glucuronide products, which are generally considered pharmacologically inactive or significantly less potent than the parent drug. nih.govnih.govhpfb-dgpsa.casahpra.org.zanih.gov However, one preclinical study has referred to this compound as a major active metabolite. asx.com.au Other identified metabolites of Axitinib include a carboxylic acid (M5) and a sulfoxide/N-oxide (M9), suggesting multiple potential oxidative pathways. nih.gov

Table 2: Key Metabolites of Axitinib Identified in Human Samples

| Metabolite ID | Chemical Name | Matrix Detected | Notes |

|---|---|---|---|

| M7 | Axitinib N-glucuronide | Plasma, Urine nih.gov | Major circulating metabolite (16.2% of plasma radioactivity). nih.gov |

| M12 | Axitinib sulfoxide | Plasma, Urine nih.gov | Major circulating metabolite (22.5% of plasma radioactivity); precursor to sulfone. nih.govcaymanchem.com |

| M14/15 | This compound / Mono-oxidation | Feces nih.gov | Accounts for 5.7% of the dose in feces. nih.gov |

| M5 | Carboxylic acid | Urine nih.gov | Accounts for 5.7% of the dose in urine. nih.gov |

| M9 | Sulfoxide/N-oxide | Urine nih.gov | Accounts for 1.7% of the dose in urine. nih.gov |

| M12a | Epoxide | Feces nih.gov | Accounts for 5.1% of the dose in feces. nih.gov |

Excretion Routes and Mass Balance Studies of this compound in Animal Models

Mass balance studies conducted with radiolabelled Axitinib in both animals and humans show that the drug is eliminated primarily as metabolites in the feces. hpfb-dgpsa.canih.gov Unchanged Axitinib is not detected in urine. sahpra.org.za

In a human study with a single oral dose of [¹⁴C]Axitinib, 37.0% of the radioactivity was recovered in feces and 22.7% in urine. nih.gov this compound (as part of M14/15) was identified as one of the drug-related products in feces, accounting for 5.7% of the administered dose. nih.gov This indicates that the fecal-biliary route is a significant pathway for the excretion of this particular metabolite. The sulfoxide precursor was found in urine, accounting for 3.5% of the dose. nih.gov In mouse and dog mass balance studies, Axitinib was also eliminated mainly as metabolites in the feces. hpfb-dgpsa.ca

Renal and Biliary Excretion Mechanisms of this compound and its Metabolites

Preclinical studies in mice and dogs have established that the primary route of elimination for axitinib and its metabolites is through hepatobiliary excretion into the feces. hpfb-dgpsa.ca A considerably smaller portion is excreted via the kidneys into the urine. hpfb-dgpsa.ca

Following the administration of a radiolabeled dose of axitinib, analysis of excreta showed that metabolites constitute the bulk of the eliminated compounds. europa.eu While unchanged axitinib was a major component in feces, it was not detected in urine. europa.eu Instead, the sulfoxide and carboxylic acid metabolites were identified as the main contributors to the radioactivity found in urine. europa.eu This indicates that after its formation in the liver, this compound undergoes both renal and biliary clearance.

The predominant elimination via feces is consistent with the general characteristics of many tyrosine kinase inhibitors, which are often cleared through the liver. researchgate.netnih.gov The presence of this compound in urine, however, highlights its sufficient water solubility to be filtered and excreted by the kidneys. europa.eunih.gov

Total Recovery and Mass Balance Assessment in Preclinical Pharmacokinetic Studies

Mass balance studies are critical for determining the routes and extent of a drug's excretion. In preclinical models and human studies, these assessments for axitinib provide indirect but valuable data on its metabolite, this compound.

In preclinical mass balance studies involving mice and dogs, the majority of the administered axitinib dose was recovered as various metabolites, primarily in the feces, within 48 to 72 hours. hpfb-dgpsa.ca

A human study using a single radiolabeled 5 mg dose of axitinib provided a detailed quantitative breakdown of the excretion pathways. Between 30% and 60% of the total radioactivity was recovered in the feces, while 23% was recovered in the urine. europa.eu In plasma, this compound (the sulfoxide metabolite) accounted for approximately 20% of the circulating radioactivity, signifying its status as a major metabolite alongside the N-glucuronide metabolite (M7). europa.eu The sulfoxide metabolite was a major component of the radioactivity measured in urine. europa.eu

| Parameter | Finding | Reference |

|---|---|---|

| Total Radioactivity Recovered in Feces | 30-60% of administered dose | europa.eu |

| Total Radioactivity Recovered in Urine | 23% of administered dose | europa.eu |

| Unchanged Axitinib in Feces | 12% of administered dose | europa.eu |

| Unchanged Axitinib in Urine | Not detected | europa.eu |

| Major Metabolites in Urine | Carboxylic acid and sulfoxide metabolites | europa.eu |

| Circulating this compound in Plasma | ~20% of circulating radioactivity | europa.eu |

Drug-Drug Interaction Potential of this compound at the Preclinical Level (Metabolic Inhibition/Induction)

The drug-drug interaction (DDI) potential of this compound itself is not extensively detailed in preclinical literature. However, its formation is intrinsically linked to the metabolism of the parent compound, axitinib. Therefore, interactions that affect the enzymes metabolizing axitinib will directly impact the levels of this compound.

Axitinib is metabolized predominantly by CYP3A4 and CYP3A5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1. nih.govnih.goveuropa.eu Consequently, the formation of this compound is highly dependent on the activity of these enzymes.

Preclinical in vitro studies have investigated the potential of the parent drug, axitinib, to inhibit or induce key metabolic enzymes. These studies indicate that at therapeutic concentrations, axitinib does not inhibit a range of CYP enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4/5, or the enzyme UGT1A1. nih.goveuropa.eu Furthermore, in vitro studies in human hepatocytes showed that axitinib does not induce CYP1A1, CYP1A2, or CYP3A4/5. europa.eu

However, some research has shown that axitinib can cause time- and concentration-dependent inhibition of CYP3A4, a mechanism proposed to involve epoxidation. mdpi.com This suggests a potential for the parent drug to influence its own metabolism, and by extension, the formation of its metabolites like this compound.

Given that this compound is considered pharmacologically inactive, its potential to act as a perpetrator of metabolic drug interactions is likely low. clinicaltrials.gov Its limited activity against a wide panel of kinases supports this view. clinicaltrials.gov The primary concern regarding DDIs remains centered on the parent compound, axitinib, as alterations in its metabolism by co-administered drugs would directly alter the exposure to both axitinib and its sulfone metabolite. Strong inhibitors or inducers of CYP3A4/5 are known to significantly alter the plasma exposure of axitinib. pfizermedicalinformation.com

| Enzyme/System | Finding | Reference |

|---|---|---|

| Primary Metabolizing Enzymes | CYP3A4/5 (major), CYP1A2, CYP2C19, UGT1A1 (minor) | nih.govnih.goveuropa.eu |

| In Vitro Inhibition Potential (at therapeutic concentrations) | No inhibition of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4/5, UGT1A1 | nih.goveuropa.eu |

| In Vitro Induction Potential (human hepatocytes) | No induction of CYP1A1, CYP1A2, CYP3A4/5 | europa.eu |

| Time-Dependent Inhibition | Inactivation of CYP3A4 observed | mdpi.com |

Computational Chemistry and Structural Biology Insights into Axitinib Sulfone

Molecular Docking and Dynamics Simulations of Axitinib (B1684631) Sulfone-Target Interactions

A comprehensive search of scientific databases yields no specific studies on the molecular docking or molecular dynamics simulations of Axitinib sulfone with its potential kinase targets. The research in this area has been concentrated on the active drug, Axitinib, to understand its binding mechanisms and to guide the development of other kinase inhibitors. rsc.orgnih.gov

Prediction of Binding Poses and Affinities of this compound to Kinase Targets

There is no publicly available research that predicts the binding poses and affinities of this compound to kinase targets. Such studies are typically performed on active compounds to elucidate their mechanism of action. Given that this compound is considered an inactive metabolite, it has not been a subject of such detailed computational investigation. nih.gov

Conformational Dynamics and Stability of this compound-Protein Complexes

Information regarding the conformational dynamics and stability of this compound-protein complexes is not available in the current body of scientific literature. Molecular dynamics simulations, which are used to study these properties, have been applied to Axitinib to explore its interactions within the binding sites of target proteins, but not to its inactive metabolites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Studies for this compound Analogues

No specific Quantitative Structure-Activity Relationship (QSAR) or Structure-Mechanism Relationship (SMR) studies have been published for analogues of this compound. QSAR studies require a dataset of compounds with measured biological activity, which is not available for a series of this compound analogues due to the metabolite's inactivity. nih.gov

Development of Predictive Models for this compound Activity and Selectivity

There are no predictive QSAR or SMR models developed specifically for the activity and selectivity of this compound. The development of such models is contingent on having a range of active compounds to establish a correlation between structure and biological effect, a condition not met by this inactive metabolite.

Identification of Key Structural Features Dictating this compound Efficacy and Target Engagement

The key structural features that would dictate the efficacy and target engagement of this compound have not been identified through computational studies, as no significant efficacy or target engagement has been reported. Research has instead focused on identifying these features for the highly potent parent compound, Axitinib.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Scaffolds

There are no published studies on pharmacophore modeling or virtual screening specifically aimed at discovering novel scaffolds that are structurally similar to this compound. Pharmacophore models are constructed based on the key interaction features of an active molecule with its target. frontiersin.org Since this compound is considered inactive, it does not serve as a suitable template for such studies. The existing research on pharmacophore modeling in this context has utilized the active Axitinib scaffold to screen for new potential inhibitors. nih.gov

De Novo Design and Optimization Strategies Based on this compound Structural Features

De novo drug design is a computational methodology for creating novel molecular structures with desired pharmacological properties from the ground up. frontiersin.orgnih.gov This approach can be broadly categorized into structure-based and ligand-based methods. frontiersin.org While specific de novo design studies originating from the structural features of this compound are not extensively documented in publicly available literature, the principles of this strategy can be applied to this metabolite for the potential discovery of new therapeutic agents.

The process of de novo design typically involves generating new molecules by either assembling fragments or growing a molecule within the active site of a target protein. nih.gov In the context of this compound, a structure-based de novo design would leverage the three-dimensional structure of its biological target. For instance, if this compound retains affinity for Vascular Endothelial Growth Factor Receptors (VEGFRs), its co-crystal structure with the receptor could guide the design of new inhibitors. pnas.org Computational tools can identify key interaction points within the binding site, which can then be used to piece together molecular fragments that form favorable interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Ligand-based de novo design, on the other hand, relies on the known structure of an active molecule. frontiersin.org The structure of this compound could serve as a template to generate new molecules with similar properties but potentially improved characteristics, such as enhanced metabolic stability or selectivity. This can be achieved by modifying the sulfone group or other parts of the molecule to explore new chemical space while retaining the core pharmacophore responsible for its biological activity.

Optimization of these de novo designed molecules is a critical subsequent step. This involves iterative computational evaluation of various properties, including binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. frontiersin.org For example, computational models can predict the metabolic fate of a designed compound, helping to avoid the introduction of metabolically labile sites. pensoft.netcreative-biolabs.com

The major metabolites of Axitinib identified in in vitro studies are presented in the table below. Understanding the metabolic pathways of the parent drug is crucial for designing new molecules with improved pharmacokinetic properties.

| Metabolite ID | Name |

| M7 | Axitinib N-glucuronide |

| M12 | Axitinib sulfoxide (B87167) |

This table summarizes the most abundant NADPH- and UDPGA-dependent metabolites of Axitinib identified in in vitro biotransformation studies. nih.gov

Crystal Structure Prediction and Analysis for this compound

The prediction of crystal structures for flexible molecules like Axitinib and its metabolites is a significant challenge due to the large number of possible conformations and packing arrangements. nih.gov The process typically involves a multi-stage approach. Initially, a global search is performed to generate a wide range of plausible crystal packing arrangements based on the molecule's conformational flexibility. This is followed by a more accurate energy ranking of the predicted structures using sophisticated computational methods, such as density functional theory (DFT). nih.gov

For this compound, the introduction of the sulfone group in place of the thioether in Axitinib would alter its electronic and steric properties, influencing intermolecular interactions and, consequently, its crystal packing. A CSP study of this compound would begin with a conformational analysis to identify low-energy shapes of the molecule. Subsequently, these conformations would be used to generate thousands of potential crystal structures. The lattice energies of these structures would then be calculated and ranked to create a crystal energy landscape, which helps in identifying the most likely observable polymorphs.

The accuracy of CSP can be enhanced by incorporating experimental data, such as powder X-ray diffraction (PXRD) patterns, to validate the predicted structures. eurekaselect.com Computational modeling has been successfully used to identify known polymorphs of Axitinib and even suggest the existence of other low-energy, yet undiscovered, forms. nih.gov A similar approach for this compound would be invaluable for understanding its solid-state properties, which are critical for its potential development as a pharmaceutical agent.

Analytical Methodologies for Research and Characterization of Axitinib Sulfone

Advanced Chromatographic Techniques for Separation and Quantification of Axitinib (B1684631) Sulfone

Chromatographic methods are fundamental in the analysis of Axitinib sulfone, providing the necessary separation from the parent drug and other related substances.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods for this compound in Biological Matrices

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of Axitinib and its metabolites in complex biological samples like plasma and tissue homogenates. researchgate.netnih.gov These methods are essential in preclinical pharmacokinetic studies. researchgate.net

Sample preparation typically involves protein precipitation with a solvent such as acetonitrile (B52724) to remove larger molecules. researchgate.netuu.nl Chromatographic separation is commonly achieved using a reversed-phase C18 column. researchgate.netscielo.br The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous solution containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to ensure optimal ionization. researchgate.netnih.govnih.gov

Detection by tandem mass spectrometry is highly specific, utilizing multiple reaction monitoring (MRM) mode. nih.gov In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard, which is added to the sample to ensure accuracy and precision. researchgate.netnih.gov For Axitinib, a common transition monitored is m/z 387 → 355.96. nih.gov The use of an internal standard, such as erlotinib (B232) or sunitinib, helps to correct for variations during sample processing and analysis. researchgate.netnih.gov These methods are validated for linearity, accuracy, and precision to ensure reliable results. researchgate.netnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile. | researchgate.netuu.nl |

| Chromatographic Column | Reversed-phase C18 column. | researchgate.netscielo.br |

| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium formate. | researchgate.netnih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) with positive electrospray ionization. | nih.gov |

| Axitinib Ion Transition (m/z) | 387 → 355.96 | nih.gov |

| Internal Standards | Erlotinib, Sunitinib | researchgate.netnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Method Development for this compound and its Metabolites

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. japsonline.com The development of UPLC methods is critical for the simultaneous determination of Axitinib and its related substances, including impurities and degradation products like this compound. jpionline.org

Method development involves optimizing several parameters to achieve the desired separation. This includes the selection of an appropriate column, such as a C18 or a phenyl column, and the composition of the mobile phase. jpionline.orgresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate a wide range of compounds with different polarities. nih.govjpionline.org The flow rate and column temperature are also fine-tuned to achieve optimal peak shape and resolution. japsonline.comresearchgate.net The detector wavelength is selected based on the UV absorbance maxima of the analytes to ensure maximum sensitivity. researchgate.net These developed UPLC methods are then validated according to ICH guidelines to ensure they are fit for their intended purpose in quality control and research. jpionline.org

Spectroscopic and Spectrometric Approaches for Structural Characterization of this compound Metabolites and Degradation Products

Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of metabolites and degradation products of Axitinib, including this compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This is a key tool in identifying unknown metabolites and degradation products. mdpi.comresearchgate.net When coupled with liquid chromatography, LC-HRMS enables the separation and subsequent identification of various components in a complex mixture. researchgate.net

Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest, generating a characteristic fragmentation pattern that provides structural information. mdpi.com By analyzing the fragmentation of the parent drug and its metabolites, researchers can deduce the site of metabolic modification. mdpi.commycompounddiscoverer.com For instance, the formation of this compound is identified by a characteristic mass shift corresponding to the addition of two oxygen atoms to the sulfur moiety of the Axitinib molecule. researchgate.netresearchgate.net These techniques are crucial in forced degradation studies to characterize the products formed under various stress conditions like oxidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Metabolite Structures Derived from this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. pharmascigroup.us While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule. pharmascigroup.usnih.gov

Immunoassays and Biosensors for High-Throughput Detection of this compound in Research Applications

While chromatographic and spectrometric methods provide detailed and quantitative information, they can be time-consuming and require sophisticated instrumentation. acs.org For high-throughput screening applications in research, immunoassays and biosensors offer a promising alternative for the rapid detection of specific molecules.

Immunoassays are based on the highly specific binding between an antibody and its target antigen. mdpi.com Although specific immunoassays for this compound are not widely reported in the literature, the principle could be applied. This would involve generating antibodies that specifically recognize the this compound structure. These antibodies could then be used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay), for rapid and sensitive detection. mdpi.com

Similarly, biosensors, which combine a biological recognition element (like an antibody or enzyme) with a transducer to generate a measurable signal, could be developed for this compound. nih.gov For example, electrochemical biosensors have been developed for the detection of the parent drug, Axitinib, and could potentially be adapted for its metabolites. acs.orgresearchgate.net These technologies could offer rapid, portable, and cost-effective detection methods for research purposes, complementing the more detailed information provided by chromatography and mass spectrometry. nih.govresearchgate.net

Stability-Indicating Methods for Investigating Degradation Pathways of this compound

Stability-indicating analytical methods are crucial for identifying and quantifying degradation products of active pharmaceutical ingredients, ensuring their quality, safety, and efficacy. For Axitinib, which is susceptible to degradation under various stress conditions, robust analytical methods are necessary to separate the parent drug from its impurities and degradation products, including this compound. researchgate.netresearchgate.net Forced degradation studies are intentionally conducted to produce these degradants, which helps in developing and validating analytical methods capable of resolving them. scholarsresearchlibrary.com These studies expose Axitinib to a range of harsh conditions, such as acid, base, oxidation, heat, and light, to simulate potential storage and handling scenarios. scholarsresearchlibrary.comjpionline.org

Research has shown that Axitinib is particularly sensitive to oxidative and photolytic conditions, leading to the formation of several degradation products. researchgate.net Among these, this compound is a significant oxidative degradant, formed alongside other products like the corresponding sulfoxide (B87167). researchgate.netgoogle.com The development of stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is essential for monitoring the formation of these compounds. researchgate.net The specificity of these methods ensures that the analytical signal for Axitinib is not affected by the presence of its degradants, including this compound. irjweb.com

Forced Degradation Research Findings

Forced degradation studies are fundamental to understanding the degradation pathways of Axitinib. In these studies, the drug is subjected to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. scholarsresearchlibrary.comirjweb.com Research indicates that Axitinib shows significant degradation under acidic, alkaline, and oxidative stress, while it remains relatively more stable under neutral, thermal, and photolytic conditions in some studies. researchgate.netscholarsresearchlibrary.com

Table 1: Summary of Forced Degradation Conditions for Axitinib

| Stress Condition | Reagent/Method | Duration & Temperature | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1N to 1N HCl | Refluxed for various durations | scholarsresearchlibrary.com |

| Base Hydrolysis | 0.1N to 1N NaOH | Refluxed for various durations | scholarsresearchlibrary.com |

| Oxidative Degradation | 3% to 30% H₂O₂ | Kept at room temperature or heated | scholarsresearchlibrary.com |

| Thermal Degradation | Dry heat in oven | 105°C for 6 hours | scholarsresearchlibrary.com |

| Photolytic Degradation | Exposure to sunlight/UV light | Up to 4 days | scholarsresearchlibrary.com |

| Neutral Hydrolysis | Refluxing in water | 60°C for 6 hours | scholarsresearchlibrary.com |

Chromatographic Separation and Characterization

The primary analytical tool for separating Axitinib from its degradation products, including this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). scholarsresearchlibrary.comirjweb.com These methods are developed to be specific, accurate, precise, and robust, allowing for reliable quantification of the drug and its impurities. researchgate.netresearchgate.net The chromatographic conditions are optimized to achieve sufficient resolution between the peak of the intact drug and the peaks of all potential degradation products.

Several studies have detailed validated stability-indicating HPLC and UPLC methods. The choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength are critical parameters that are fine-tuned to achieve effective separation. For instance, C18 columns are commonly employed for the separation. researchgate.netscholarsresearchlibrary.com Gradient elution is often preferred to resolve complex mixtures of the parent drug and multiple degradants.

Table 2: Examples of Chromatographic Conditions for Axitinib Stability Testing

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Altima C18 (150 x 4.6 mm, 5µm) scholarsresearchlibrary.com | Symmetry ODS C18 (4.6 x 250mm, 5µm) irjweb.com | STD RP-18 Endcapped (50mm × 4.6mm, 2µ) researchgate.net |

| Mobile Phase | Acetonitrile:KH₂PO₄ (60:40, v/v) scholarsresearchlibrary.com | Acetonitrile:Methanol (80:20% v/v) irjweb.com | 0.1% OPA:Acetonitrile (55:45, %v/v) researchgate.net |

| Flow Rate | 1.0 mL/min scholarsresearchlibrary.com | 1.0 mL/min irjweb.com | 0.2 mL/min researchgate.net |

| Detection (UV) | 338 nm scholarsresearchlibrary.com | 272 nm irjweb.com | 249 nm researchgate.net |

| Column Temp. | 30°C scholarsresearchlibrary.com | Not Specified | Ambient researchgate.net |

| Retention Time | 4.27 min scholarsresearchlibrary.com | Not Specified | 1.03 min researchgate.net |

Following chromatographic separation, mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is employed for the structural characterization of the degradation products. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements that help in elucidating the elemental composition and structure of unknown impurities like this compound. researcher.life The fragmentation patterns observed in tandem mass spectrometry (MS/MS) further confirm the proposed structures of the degradants. nih.gov Through these validated analytical methodologies, the degradation pathway of Axitinib can be thoroughly investigated, ensuring that impurities such as this compound are effectively monitored and controlled in pharmaceutical formulations. researchgate.nethpfb-dgpsa.ca

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetonitrile |

| Axitinib |

| This compound |

| Axitinib sulfoxide |

| Erlotinib |

| Hexane sulfonic acid |

| Hydrogen peroxide |

| Iron oxide |

| Isopropyl alcohol |

| Methanol |

| Moxifloxacin N-sulfate |

| Olaparib |

| Ortho-phosphoric acid |

| Potassium dihydrogen phosphate (B84403) (KH₂PO₄) |

| Sunitinib |

Degradation Pathways and Stability Studies of Axitinib Sulfone in Research Settings

Forced Degradation Studies of Axitinib (B1684631) Sulfone Under Various Stress Conditions

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. It involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways. While specific forced degradation studies commencing with pure Axitinib sulfone are not extensively detailed in publicly available literature, the formation and subsequent behavior of this compound are often observed during the stress testing of Axitinib.

Axitinib itself has been shown to be susceptible to degradation under oxidative and photolytic conditions. This compound is primarily identified as a product of oxidative stress, formed by the oxidation of the sulfide (B99878) linkage in the Axitinib molecule.

The typical stress conditions applied in forced degradation studies for related compounds include:

Oxidative Stress: Treatment with oxidizing agents like hydrogen peroxide. This is the primary condition leading to the formation of this compound from Axitinib.

Hydrolytic Stress: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

Photolytic Stress: Exposure to ultraviolet (UV) and visible light.

Identification and Characterization of Degradation Products of this compound

Detailed studies identifying and characterizing the degradation products specifically arising from this compound are limited. However, based on the known degradation pathways of the parent compound, Axitinib, further degradation of this compound under harsh stress conditions could potentially occur. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy would be essential for the separation, identification, and structural elucidation of any such degradants.

Kinetic Studies of this compound Degradation Processes

Elucidation of Reaction Mechanisms for this compound Degradation

The elucidation of reaction mechanisms provides insight into the chemical transformations that a molecule undergoes during degradation. For this compound, this would involve identifying the reactive sites within the molecule and proposing a step-by-step pathway for the formation of its degradation products. Given that this compound is already an oxidation product, further oxidative stress might lead to N-oxidation or other modifications to the heterocyclic rings. Hydrolytic stress could potentially cleave amide bonds, although these are generally more stable. Photolytic degradation might involve complex radical-based reactions.

Influence of Environmental Factors on the Chemical Stability of this compound

The chemical stability of this compound is influenced by several environmental factors, which are critical considerations for the storage and handling of Axitinib drug substance and product.

Temperature: Elevated temperatures can accelerate degradation reactions.

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

Humidity: The presence of moisture can facilitate hydrolytic degradation, especially in the presence of acidic or basic excipients in a formulation.

Oxygen: As an oxidative degradation product, the stability of this compound in the presence of oxygen is a key area of interest, as further oxidation could occur.

Impurity Profiling and Genesis in this compound Synthesis and Storage

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For this compound, which is itself an impurity of Axitinib, its own impurity profile would be of interest if it were to be synthesized as a reference standard or if it formed in significant quantities in the drug product.

The genesis of impurities related to this compound can be categorized as:

Synthesis-related impurities: Impurities that arise during the synthesis of this compound as a reference material. These could include starting materials, intermediates, and by-products of the synthetic route.

Storage-related impurities: Degradation products that form upon storage of this compound, or within the Axitinib drug product where this compound has already formed.

A comprehensive impurity profile is crucial for controlling the quality of the active pharmaceutical ingredient and ensuring patient safety.

Concluding Perspectives and Future Research Trajectories for Axitinib Sulfone

Summary of Key Preclinical Research Findings on Axitinib (B1684631) Sulfone

Preclinical research on axitinib sulfone has primarily focused on its characterization as a metabolite of axitinib. Axitinib undergoes extensive metabolism, and one of the identified metabolic pathways involves sulfoxidation. fda.gov

A study investigating the disposition of radiolabelled axitinib in healthy human subjects identified several metabolites in excreta. Among these, M14/15, a combined fraction of mono-oxidation and sulfone products, was found in feces, accounting for 5.7% of the administered dose. nih.gov This indicates that this compound is a product of in vivo metabolism of axitinib.

The primary metabolism of axitinib occurs in the liver, mainly through cytochrome P450 (CYP) enzymes, particularly CYP3A4/5, with minor contributions from CYP1A2, CYP2C19, and UGT1A1. nih.govpfizermedicalinformation.com The formation of this compound is a result of these oxidative metabolic processes. fda.gov

Unresolved Questions and Knowledge Gaps in this compound Research

Despite its identification as a metabolite, significant knowledge gaps remain regarding this compound. The pharmacological activity of this compound is a major unresolved question. While the major metabolites, axitinib sulfoxide (B87167) (M12) and N-glucuronide (M7), are considered pharmacologically inactive, the specific activity of this compound has not been extensively studied. nih.gov

The precise contribution of different CYP isozymes to the formation of this compound is not fully elucidated. While CYP3A4/5 are the primary enzymes in axitinib metabolism, the specific enzymes responsible for the sulfoxidation leading to the sulfone metabolite require further investigation. nih.govresearchgate.net

Furthermore, the potential for this compound to have its own unique biological effects, independent of its role as a metabolite, is an area that has not been explored. There is a lack of research into whether this compound interacts with other biological targets or pathways.

Emerging Research Avenues and Methodological Innovations Applicable to this compound

Future research on this compound could benefit from several emerging avenues and methodological innovations. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be employed for the precise quantification and structural elucidation of this compound in biological matrices.

In vitro studies: Cell-based assays could be utilized to screen for any potential biological activity of this compound against a panel of kinases or other relevant cellular targets. nih.gov

In vivo studies: Animal models, such as zebrafish, which have been used to study the anti-angiogenic effects of the parent compound axitinib, could be adapted to investigate the in vivo effects of this compound. netrf.orgdovepress.com

Computational modeling: Molecular docking and simulation studies could predict potential binding targets of this compound and provide insights into its structure-activity relationship.

Potential Translational Implications of this compound Research Beyond Current Scope

While not currently being investigated for clinical applications, research into this compound could have several translational implications.

Research Tool: A comprehensive understanding of the metabolic profile of axitinib, including the formation and activity of this compound, is crucial for interpreting preclinical and clinical data of the parent drug. This compound could serve as a valuable analytical standard for metabolism and pharmacokinetic studies.

Scaffold for New Chemical Entities: The chemical structure of this compound could potentially serve as a scaffold for the design of new chemical entities. By understanding its structure-activity relationship, medicinal chemists could potentially modify the molecule to create novel compounds with desired pharmacological properties.

Methodological Challenges and Opportunities in this compound Academic Investigations

Academic investigations into this compound face several methodological challenges. A primary challenge is the limited availability of purified this compound as a research-grade chemical. Its synthesis can be complex and may require specialized expertise. google.com

Another challenge is the development of sensitive and specific analytical methods to distinguish and quantify this compound from other metabolites, particularly the sulfoxide form, in complex biological samples. researchgate.net

However, these challenges also present opportunities. The development of novel synthetic routes for this compound could be a significant contribution to the field. Furthermore, the creation and validation of robust analytical methods would enable more accurate and detailed pharmacokinetic and metabolism studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.